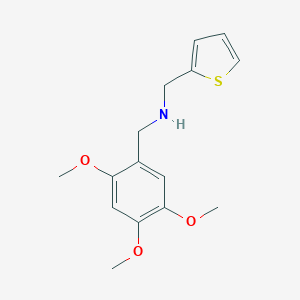
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the family of phenylethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
作用機序
TMA-2 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the levels of serotonin in the brain, which can lead to altered states of consciousness and psychedelic experiences.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
実験室実験の利点と制限
TMA-2 has several advantages for use in lab experiments, including its unique chemical structure and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on TMA-2, including further studies on its potential therapeutic applications, the development of new synthetic analogs, and the exploration of its potential use in combination with other psychoactive substances. Additionally, more research is needed to better understand the long-term effects and safety profile of TMA-2.
合成法
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzyl chloride with thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
TMA-2 has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
特性
製品名 |
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
分子式 |
C15H19NO3S |
分子量 |
293.4 g/mol |
IUPAC名 |
1-thiophen-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO3S/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
InChIキー |
DMCWMLFXKNKNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![(3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B249545.png)